NorA Efflux Pump Inhibition
1-(4-Chloro-2-methylquinolin-3-yl)ethanone demonstrates measurable inhibition of the NorA efflux pump in *Staphylococcus aureus*, a key resistance mechanism to fluoroquinolones [1]. Its potency (IC₅₀ = 6.7 µM) is in the same micromolar range as the classic EPI reserpine, which has been reported with IC₅₀ values between 6-9 µM in similar assays [2][3]. This positions the compound as a viable starting point for optimization, especially considering the established SAR around the quinoline core for NorA inhibition [1]. The presence of the 4-chloro and 3-acetyl groups is a key structural feature for this activity, differentiating it from inactive or less potent 2-methylquinoline derivatives.
| Evidence Dimension | NorA Efflux Pump Inhibition |
|---|---|
| Target Compound Data | IC₅₀ = 6.7 µM |
| Comparator Or Baseline | Reserpine (positive control), IC₅₀ = 6-9 µM |
| Quantified Difference | Comparable potency (within ~1.3-fold) |
| Conditions | Assessed in S. aureus 1199B via reduction in EtBr efflux [1]; comparator data from independent studies using similar whole-cell assays [2][3]. |
Why This Matters
This quantifiable activity validates the compound as a functional EPI, providing a direct rationale for its procurement in antibiotic adjuvant discovery projects over inactive quinoline analogs.
- [1] BindingDB. (n.d.). BDBM50153283 (CHEMBL3774445) [Data set]. Retrieved April 19, 2026. View Source
- [2] Holler, J. G., Slotved, H. C., Molgaard, P., Olsen, C. E., & Christensen, S. B. (2012). Chalcone inhibitors of the NorA efflux pump in Staphylococcus aureus whole cells and enriched everted membrane vesicles. Bioorganic & Medicinal Chemistry, 20(14), 4514-4521. View Source
- [3] Abreu, A. C., Paulet, D., Coqueiro, A., Malheiro, J., Borges, A., Saavedra, M. J., ... & Simões, M. (2016). Antibiotic potentiation and inhibition of NorA efflux pump by 2-phenylquinoline derivatives. Biofouling, 32(4), 397-410. View Source
